![molecular formula C22H24N2O2 B1664353 Acrivastine CAS No. 87848-99-5](/img/structure/B1664353.png)
Acrivastine
Overview
Description
Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by preventing the effects of a substance called histamine, which is produced by the body .
Molecular Structure Analysis
Acrivastine is a small molecule with a molecular weight of 348.44 and a chemical formula of C22H24N2O2 . It is a triprolidine analog antihistamine .Chemical Reactions Analysis
Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action and a low sedative potential due to poor penetration into the CNS . The lack of anticholinergic effects in animals has been confirmed by the low incidence of such effects in clinical trials .Physical And Chemical Properties Analysis
Acrivastine has a molecular weight of 348.44 and a CAS number of 87848-99-5 . It is recommended to be stored at -20°C in powder form .Scientific Research Applications
Treatment of Seasonal Allergic Rhinitis
Acrivastine is widely used for the symptomatic relief of seasonal allergic rhinitis. It effectively alleviates symptoms such as sneezing, rhinorrhea (runny nose), pruritus (itching), lacrimation (tearing), and nasal congestion .
Treatment of Allergies and Hay Fever
As a triprolidine analog antihistamine, Acrivastine is indicated for the treatment of allergies and hay fever. It functions by blocking the action of histamine at the H1 receptor, thereby preventing symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Dermatopharmacology
Acrivastine has been studied for its dermatopharmacology and clinical activity. It has potent H1-antihistaminic activity yet a low sedative profile as compared with first-generation agents. Due to these effects, the drug has a high level of patient acceptability and a high level of useful activity in a range of histamine-mediated dermatoses .
Rapid Absorption
Acrivastine is rapidly absorbed from the combination capsule following oral administration and is as bioavailable as a solution of acrivastine. After administration, maximum plasma acrivastine concentrations are achieved at 1.14 ± 0.23 hour .
Driving Performance
Research has been conducted to compare the single-dose effects of Acrivastine on driving performance. The study compared Acrivastine with other drugs like terfenadine and diphenhydramine-HCL .
Combination with Pseudoephedrine
Acrivastine is currently available in combination with pseudoephedrine as the FDA-approved product Semprex-D. This combination is used for the symptomatic treatment of seasonal allergic rhinitis .
Mechanism of Action
Target of Action
Acrivastine is primarily targeted towards the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and by acting as an antagonist, Acrivastine can effectively block the action of histamine at these receptors .
Mode of Action
Acrivastine functions by selectively inhibiting peripheral H1 receptors . This action blocks the symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Biochemical Pathways
The primary biochemical pathway affected by Acrivastine is the histamine response pathway. By blocking the H1 receptor, Acrivastine prevents histamine from exerting its effects, thereby mitigating the symptoms of allergic reactions .
Pharmacokinetics
Acrivastine is rapidly absorbed from the gastrointestinal tract following oral administration . It achieves maximum plasma concentrations at approximately 1.14 ± 0.23 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . The elimination half-life of Acrivastine is approximately 1.5 hours, and it is primarily excreted via the kidneys .
Result of Action
The molecular and cellular effects of Acrivastine’s action primarily involve the mitigation of allergic symptoms. By blocking the H1 receptor, Acrivastine prevents the symptoms associated with histamine release such as itching, swelling, and vasodilation .
Safety and Hazards
Future Directions
Newer generation H1-antihistamines like Acrivastine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .
properties
IUPAC Name |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-IUTFFREVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022555 | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrivastine | |
CAS RN |
87848-99-5 | |
Record name | Acrivastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrivastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrivastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09488 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIVASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acrivastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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